molecular formula C11H9Cl2NO2 B2603648 5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one CAS No. 866150-27-8

5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one

Cat. No. B2603648
CAS RN: 866150-27-8
M. Wt: 258.1
InChI Key: NIQOWRSTPLWVCW-OWOJBTEDSA-N
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Description

5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one, also known as 4-chloro-7-[[(E)-4-chlorobut-2-en-1-yl]oxy]-3H-benzoxazol-2-one, is a compound of the benzoxazolone family. It is a heterocyclic organic compound that is widely used in scientific research, and is of particular interest due to its potential applications in the development of therapeutic drugs.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of novel derivatives related to benzoxazole has been investigated, demonstrating their potential antimicrobial, analgesic activities, and interesting binding profiles in molecular docking studies. These compounds show pronounced activities and high receptor affinity, indicating their usefulness in developing new therapeutic agents (Jayanna et al., 2013).
  • Another study focused on the unexpected reactivity of o-nitrosophenol with alkynyl bromides leading to the synthesis of new heterocyclic compounds, including benzoxazoles. This highlights the versatility of benzoxazole derivatives in chemical syntheses and the potential for creating novel compounds with varied biological activities (Yao & Huang, 2010).
  • Research on the utility of specific chloro-substituted benzoxazole derivatives for constructing novel heterocyclic systems reveals their potential in antimicrobial and anticancer evaluations. These studies suggest the significant role of these compounds in medicinal chemistry for developing new therapeutic agents (Ibrahim et al., 2022).

Molecular Docking and Chemiluminescence Studies

  • Benzoxazole derivatives have also been synthesized for PET imaging of 5-HT(3) receptors, showcasing the potential of these compounds in biomedical imaging techniques. This highlights their relevance in diagnosing and studying diseases related to brain, heart, and cancer (Gao et al., 2008).
  • Moreover, studies involving molecular docking and antimicrobial evaluation of benzoxazole derivatives provide insights into their mechanism of action and potential as antimicrobial agents. This research underscores the importance of structural design in enhancing the biological activities of benzoxazole compounds (Ertan-Bolelli et al., 2016).

Experimental and Quantum Mechanical Studies

  • Experimental and quantum mechanical studies on benzoxazole compounds, such as chlorzoxazone and its derivatives, offer valuable information on their structural and electronic properties, potentially leading to applications in light harvesting and enzyme inhibition. These studies provide a foundation for future research in developing novel compounds with enhanced functionalities (Velcheva et al., 2006).

properties

IUPAC Name

5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c12-5-1-2-6-14-9-7-8(13)3-4-10(9)16-11(14)15/h1-4,7H,5-6H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQOWRSTPLWVCW-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)C/C=C/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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